molecular formula C10H10Cl2O2 B8482419 Methyl 3-(2,3-dichlorophenyl)propionate

Methyl 3-(2,3-dichlorophenyl)propionate

Cat. No.: B8482419
M. Wt: 233.09 g/mol
InChI Key: ZBYOJVCWTWVYRC-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dichlorophenyl)propionate is an organochlorine ester characterized by a propionate backbone substituted with a 2,3-dichlorophenyl group. Its systematic name reflects the methyl ester of 3-(2,3-dichlorophenyl)propionic acid. The compound’s structure (Fig. 1) includes a phenyl ring with chlorine atoms at the 2- and 3-positions, which significantly influence its electronic and steric properties. This compound is often studied in the context of agrochemicals, pharmaceuticals, and materials science due to the bioactivity of dichlorophenyl derivatives .

Crystallographic studies (e.g., ) highlight its planar phenyl ring and ester group conformation, which affect solubility and intermolecular interactions . Notably, derivatives of dichlorophenylpropionates are precursors for synthesizing therapeutic agents, such as calcium channel blockers like clevidipine, which shares structural motifs with this compound .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

methyl 3-(2,3-dichlorophenyl)propanoate

InChI

InChI=1S/C10H10Cl2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3

InChI Key

ZBYOJVCWTWVYRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substituent Position and Functional Group Variations

Methyl 3-(2,3-dichlorophenyl)propionate belongs to a broader class of dichlorophenyl esters. Key analogs and their distinctions include:

Compound Name Substituent Positions/Modifications Molecular Weight CAS Number Key Properties/Applications Reference
Methyl 2-(2,3-dichlorophenyl)-3,3,3-trifluoropropionate Trifluoromethyl group at C3 287.07 N/A (DW758) Enhanced lipophilicity; agrochemical use
Clevidipine Butyrate Dihydropyridine core; 2,3-dichlorophenyl 456.32 167221-71-8 Antihypertensive; calcium channel blocker
Methyl 3-amino-3-(3-chlorophenyl)propanoate 3-chlorophenyl; amino group at C3 213.66 277745-44-5 Intermediate for CNS-active drugs
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) Thiazolidinedione ring; 3,5-dichloro 258.11 N/A Antidiabetic candidate; PPARγ agonist
Methyl 2,3-Dichloropropionate No phenyl group; dichloro at C2,3 156.99 36997-03-2 Solvent; simpler ester reactivity

Key Observations :

  • Substituent Position : The 2,3-dichloro configuration in the target compound confers distinct steric hindrance compared to 3,5-dichloro analogs (e.g., DCPT in ), altering binding affinity in biological systems .
  • Functional Groups : The trifluoromethyl analog (DW758) exhibits higher lipophilicity (logP ~3.5) due to fluorine’s electronegativity, enhancing membrane permeability in agrochemical applications . In contrast, clevidipine’s dihydropyridine ring enables π-π stacking with ion channels, critical for its antihypertensive action .

Reactivity Differences :

  • The amino-substituted analog (CAS 277745-44-5) undergoes nucleophilic reactions at the amino group, enabling peptide coupling for drug derivatization .
  • Methyl 2,3-dichloropropionate (CAS 36997-03-2) lacks aromaticity, leading to faster hydrolysis under basic conditions compared to the target compound .

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